1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-3-carboxylic acid

Description

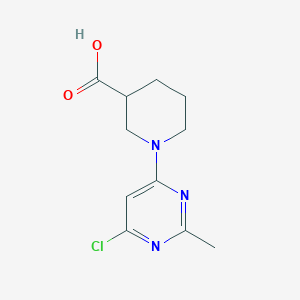

Chemical Structure:

The compound 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-3-carboxylic acid (CAS: 1160263-08-0, Molecular Formula: C₁₁H₁₂ClN₃O₂) consists of a piperidine ring substituted at the 3-position with a carboxylic acid group and at the 1-position with a 6-chloro-2-methylpyrimidin-4-yl moiety .

For example, structurally related quinoline-piperidine-carboxylic acid derivatives have been synthesized as FABP4/5 inhibitors, highlighting its relevance in targeting metabolic and inflammatory pathways .

Properties

IUPAC Name |

1-(6-chloro-2-methylpyrimidin-4-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2/c1-7-13-9(12)5-10(14-7)15-4-2-3-8(6-15)11(16)17/h5,8H,2-4,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMYBXNPDKKSIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H14ClN3O2

- Molecular Weight : 255.70 g/mol

- Structure : The compound consists of a piperidine ring substituted with a chloro and methyl pyrimidine moiety, which are crucial for its biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound:

- Mechanism of Action :

- MDM2 Inhibition : The compound acts as an inhibitor of the murine double minute 2 (MDM2) protein, which regulates the p53 tumor suppressor. Inhibition of MDM2 leads to increased levels of p53, promoting cell cycle arrest and apoptosis in cancer cells.

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | 0.15 | MDM2 Inhibition |

| Compound 33 | 0.22 | MDM2 Inhibition |

| Compound 38 | 0.24 | MDM2 Inhibition |

Antibacterial Activity

The compound has demonstrated antibacterial properties against various strains:

- Activity Spectrum :

- Effective against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Study on Antitumor Effects

A study conducted by researchers investigated the effect of this compound on cancer cell lines. The results indicated significant inhibition of cell proliferation in several cancer types, attributed to its ability to stabilize p53 levels and modulate cell cycle regulators such as p21.

Study on Antibacterial Properties

Another research effort focused on evaluating the antibacterial activity of various derivatives, including this compound. The findings revealed that it exhibited moderate to strong activity against key bacterial pathogens, suggesting its potential as a lead compound for antibiotic development.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H14ClN3O2

- Molecular Weight : 255.70 g/mol

- IUPAC Name : 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-3-carboxylic acid

The compound's structure includes a chloro substituent on the pyrimidine ring, which is critical for its biological activity. The piperidine ring enhances its interaction with various biological targets.

Scientific Research Applications

-

Medicinal Chemistry

- This compound has demonstrated potential as an inhibitor of specific proteins involved in cancer progression, notably the murine double minute 2 (MDM2) protein. MDM2 is known to regulate the tumor suppressor p53, and inhibition leads to increased p53 levels, promoting apoptosis in cancer cells.

- Antitumor Activity : Studies indicate that this compound can inhibit the growth of various cancer cell lines through mechanisms such as MDM2 inhibition, which stabilizes p53 and induces cell cycle arrest.

-

Biological Studies

- It is used to explore interactions with biomolecules, including enzymes and receptors. The unique structural features of the compound facilitate binding to target proteins, making it valuable for understanding biological pathways and mechanisms.

- Cell Cycle Modulation : By increasing p53 levels, the compound influences the expression of cell cycle regulators like p21, thereby inhibiting cell proliferation.

-

Chemical Synthesis

- The compound serves as a building block for synthesizing more complex molecules in pharmaceutical research. Its reactivity allows it to undergo various chemical transformations, making it useful in creating derivatives with enhanced biological properties.

Case Studies and Research Findings

Several studies have highlighted the efficacy of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-3-carboxylic acid in different research contexts:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated IC50 values indicating effective MDM2 inhibition (e.g., IC |

Comparison with Similar Compounds

1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid (CAS: 1264036-29-4)

- Structural Differences : The pyrimidine ring substituents differ: 4-chloro-6-methyl vs. 6-chloro-2-methyl in the target compound.

- Molecular Formula : C₁₁H₁₄ClN₃O₂ (vs. C₁₁H₁₂ClN₃O₂ for the target compound), indicating an additional two hydrogen atoms due to substituent positioning .

- Synthesis : Produced by Hairui Chemical as a pharmaceutical intermediate with ≥95% purity, suggesting industrial scalability .

1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (CAS: 930111-02-7)

- Core Heterocycle : Pyrazine instead of pyrimidine.

- Properties : Molecular weight 221.25 g/mol (vs. 255.70 g/mol for the target compound), highlighting the impact of heteroatom substitution on molecular mass .

- Commercial Availability : Sold by Kanto Reagents at 97% purity, indicating its utility in exploratory synthesis .

1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-3-carboxylic acid (CAS: 1707566-45-7)

1-(6-Chloro-4-phenylquinolin-2-yl)piperidine-3-carboxylic acid (Intermediate 4a in FABP4/5 Study)

- Core Structure: Quinoline replaces pyrimidine, expanding the aromatic system.

- Biological Relevance: Demonstrated inhibitory activity against FABP4/5, suggesting that pyrimidine-to-quinoline substitution can modulate target selectivity .

Data Tables

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-3-carboxylic acid | 1160263-08-0 | C₁₁H₁₂ClN₃O₂ | 255.70 | 6-Cl, 2-Me pyrimidine |

| 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid | 1264036-29-4 | C₁₁H₁₄ClN₃O₂ | 255.70 | 4-Cl, 6-Me pyrimidine |

| 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid | 930111-02-7 | C₁₁H₁₅N₃O₂ | 221.25 | Pyrazine core |

| 1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-3-carboxylic acid | 1707566-45-7 | C₁₉H₂₀N₃O₂ | 323.39 | 2-Cyclopropyl, 6-Ph pyrimidine |

Table 2: Commercial and Research Availability

Research Findings and Implications

- Biological Activity: Quinoline analogs (e.g., compound 4a) demonstrate that replacing pyrimidine with larger aromatic systems enhances interaction with protein targets like FABP4/5, likely due to improved hydrophobic binding .

- Synthetic Feasibility : The commercial availability of pyrimidine and pyrazine derivatives (≥95% purity) underscores their accessibility for high-throughput screening and lead optimization .

- Safety Considerations : The SDS for the target compound emphasizes standard first-aid measures for inhalation or contact, typical of carboxylic acid-containing pharmaceuticals .

Preparation Methods

Synthetic Route Overview

The synthesis typically proceeds via nucleophilic substitution reactions where the pyrimidine ring bearing chloro and methyl substituents is reacted with the piperidine-3-carboxylic acid or its derivatives under controlled conditions. The key steps include:

- Preparation of the Pyrimidine Intermediate: Starting from 6-chloro-2-methylpyrimidin-4-ol or related derivatives, the pyrimidine core is prepared with the required substitution pattern.

- Coupling with Piperidine-3-carboxylic Acid: The nucleophilic nitrogen of the piperidine ring attacks the electrophilic carbon on the pyrimidine ring, typically at the 4-position, displacing a leaving group such as hydroxyl or chlorine.

- Reaction Conditions: The coupling is performed in solvents like dichloromethane or acetonitrile under acidic or neutral conditions, at temperatures ranging from 50°C to 70°C to optimize yield and purity.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|---|

| Pyrimidine core synthesis | 6-Chloro-2-methylpyrimidin-4-ol, chlorinating agents | Varies (e.g., DMF) | 40-60 | 2-4 | Ensures correct substitution pattern |

| Coupling with piperidine-3-carboxylic acid | Piperidine-3-carboxylic acid, acid catalyst (e.g., HCl) | Dichloromethane, acetonitrile | 50-70 | 6-12 | Nucleophilic substitution reaction |

| Purification | Crystallization or chromatography | Ethanol, water | Ambient | - | To isolate pure product |

Industrial Production Considerations

In industrial settings, the synthesis can be scaled up using:

- Batch or Continuous Flow Reactors: Continuous flow reactors improve control over reaction parameters and enhance safety and scalability.

- Catalyst Selection: Acidic catalysts or bases are chosen to optimize nucleophilic substitution efficiency.

- Environmental and Cost Factors: Solvent recycling and minimizing hazardous reagents are prioritized to reduce environmental impact.

Reaction Mechanism Insights

The key reaction is a nucleophilic aromatic substitution on the pyrimidine ring:

- The electron-deficient pyrimidine ring (activated by the chloro substituent and methyl group) undergoes attack by the nucleophilic nitrogen of the piperidine ring.

- This displaces a leaving group (often chlorine or hydroxyl), forming the C-N bond.

- Acidic conditions help to protonate leaving groups and stabilize intermediates.

Analytical and Research Data

Research findings indicate:

- The compound can be synthesized with high regioselectivity for substitution at the 4-position of the pyrimidine ring.

- Reaction yields typically range from 60% to 85% depending on conditions.

- Purity is confirmed by NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

- The compound’s structure and substitution pattern are critical for its biological activity, especially in medicinal chemistry applications.

Comparative Notes on Isomers

Isomers such as 1-(2-chloro-6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid and 1-(6-chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid differ by the position of substituents on the pyrimidine or piperidine rings, affecting synthesis routes and biological properties. The preparation methods must be adapted accordingly to target the desired isomer.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-3-carboxylic acid, and what are the critical reaction parameters?

- Methodological Answer : A multi-step synthesis approach is often utilized. For example, intermediate compounds like methyl piperidine-3-carboxylate hydrochloride are reacted with halogenated pyrimidine derivatives under basic conditions (e.g., K₂CO₃ in DMSO) to facilitate nucleophilic substitution. Reaction optimization includes temperature control (ambient to 100°C) and inert atmosphere conditions to prevent side reactions . Additional steps may involve hydrolysis under acidic conditions (HCl/water) to yield the carboxylic acid moiety .

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the piperidine-pyrimidine scaffold and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). X-ray crystallography may resolve stereochemical ambiguities in derivatives .

Q. What are the primary biological targets or activities associated with this compound in pharmacological studies?

- Methodological Answer : The compound exhibits inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), validated via Ellman’s assay. Molecular docking studies suggest interactions with the catalytic triad of cholinesterases, with binding affinities calculated using AutoDock Vina . It is also investigated for anti-proliferative effects in cancer models, where autophagy induction and mTOR/p70S6K pathway inhibition are assessed via Western blotting .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities across different experimental models?

- Methodological Answer : Discrepancies in activity (e.g., varying IC₅₀ values) may arise from differences in cell lines or assay conditions. To resolve this, standardized protocols (e.g., MTT assays with matched cell viability controls) and orthogonal validation (e.g., siRNA knockdown of target genes) are recommended. Comparative studies using isoform-specific enzyme inhibitors can clarify selectivity .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer : Structural modifications, such as ester prodrugs (e.g., ethyl esters), improve bioavailability by enhancing lipophilicity. Metabolic stability is assessed using liver microsome assays, while plasma protein binding is quantified via equilibrium dialysis. Pharmacokinetic parameters (t₁/₂, Cmax) are determined in rodent models using LC-MS/MS .

Q. How do solvent and catalyst choices influence yield and purity during synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while Pd/Cu catalysts facilitate cross-couplings. For example, tert-butyl XPhos ligand with palladium diacetate improves coupling efficiency in multi-step syntheses. Acidic hydrolysis (HCl/water at 93–96°C) is critical for deprotection without degrading the pyrimidine ring .

Q. What computational methods are used to predict the compound’s interaction with novel biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions over time, while density functional theory (DFT) calculates electronic properties influencing binding. Virtual screening against target libraries (e.g., Protein Data Bank) identifies potential off-target effects .

Data Contradiction and Mechanistic Analysis

Q. How can researchers reconcile conflicting data on the compound’s enzyme inhibition mechanisms?

- Methodological Answer : Discrepancies between in vitro and cellular assays may arise from off-target effects. Use isoform-specific inhibitors (e.g., donepezil for AChE) and CRISPR-edited cell lines to isolate target contributions. Surface plasmon resonance (SPR) directly measures binding kinetics, complementing enzymatic assays .

Q. What experimental designs mitigate batch-to-batch variability in biological activity studies?

- Methodological Answer : Strict control of synthetic conditions (e.g., reaction time, solvent purity) minimizes chemical variability. Biological replicates (n ≥ 3) and internal controls (e.g., reference inhibitors) normalize inter-experimental variation. Stability studies (e.g., accelerated degradation under heat/light) ensure compound integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.